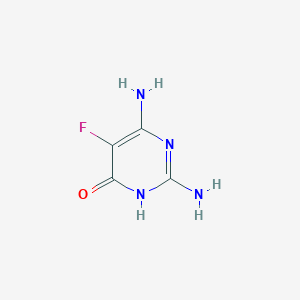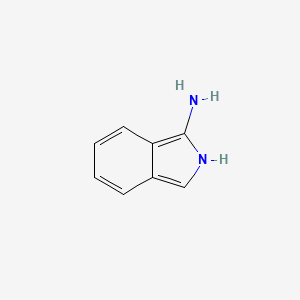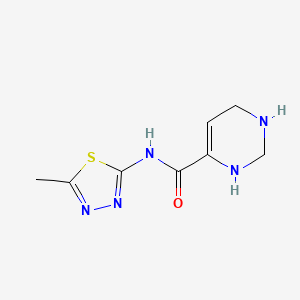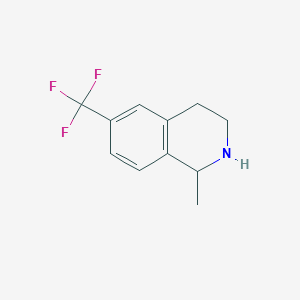
4-Chloro-2-methylpyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylpyrimidine dihydrochloride is a chemical compound with the molecular formula C5H7Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine dihydrochloride typically involves the chlorination of 2-methylpyrimidine. One common method includes the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3) under an inert atmosphere at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Chloro-2-methylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学的研究の応用
4-Chloro-2-methylpyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-2-methylpyrimidine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
- 2,4-Dichloropyrimidine
Comparison: 4-Chloro-2-methylpyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
特性
分子式 |
C5H7Cl3N2 |
|---|---|
分子量 |
201.48 g/mol |
IUPAC名 |
4-chloro-2-methylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c1-4-7-3-2-5(6)8-4;;/h2-3H,1H3;2*1H |
InChIキー |
IIWCJTQPQAXKCR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



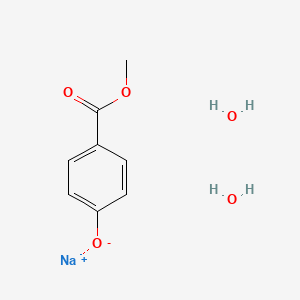


![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

